3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
Description
Properties
CAS No. |
920299-86-1 |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C21H19NO2/c1-21(24,15-8-3-2-4-9-15)13-18-17-12-11-14-7-5-6-10-16(14)19(17)20(23)22-18/h2-12,18,24H,13H2,1H3,(H,22,23) |
InChI Key |
DKEJACBLALBUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Mechanistic Pathways
Nucleophilic Attack : In many cases, nucleophilic attack by amines on electrophilic centers (like carbonyls) is a critical step.
Formation of Intermediates : Key intermediates such as substituted isoindolinones are formed, which can be further modified through various functional group transformations.
Summary of Findings
The preparation methods for 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one reveal a variety of synthetic strategies that can be employed depending on available starting materials and desired functionalization:
| Method | Key Steps | Yield Range |
|---|---|---|
| Reductive Lactone Ring Opening | Lactone reduction, hydroxy transformation | Variable |
| Cascade Reactions | One-pot synthesis from benzonitriles | 54% - 99% |
These methodologies highlight the versatility in synthetic organic chemistry and provide pathways for further exploration in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the isoindolone core can be reduced to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoindolones and their derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of isoindol-1-one derivatives allows for tailored pharmacological and material science applications. Below is a comparative analysis of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s hydroxy-2-phenylpropyl group distinguishes it from derivatives with electron-withdrawing substituents (e.g., chloro, nitro) or extended aromatic systems (e.g., benzo[d][1,3]dioxol-5-yl). These modifications alter solubility, reactivity, and binding affinity .
Synthetic Routes: The target compound relies on lithiation and electrophilic quenching, whereas derivatives with imino or benzodioxol groups employ condensation or multicomponent reactions. T3P®-mediated synthesis () offers regioselectivity but lower yields compared to lithiation .
Biological and Material Applications: Amino- and benzodioxol-substituted derivatives () show antiviral and neurological activity, suggesting the isoindol-1-one core’s versatility. The target compound’s hydroxy group may favor interactions with enzymes or receptors, though specific studies are lacking . Fluorescent probes () highlight the scaffold’s utility in bioimaging, contingent on substituent-driven electronic modulation .
Biological Activity
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one, a compound with a complex organic structure, has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H19NO2. The compound features a benzoisoindole framework with a hydroxyphenylpropyl side chain, which is crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several key reactions, including:
- Formation of the benzoisoindole core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the hydroxyphenylpropyl side chain : Various alkylation methods are employed to attach this functional group.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which may be attributed to the presence of the phenolic hydroxyl group.
- Anti-inflammatory Effects : Studies have demonstrated its potential in reducing inflammation markers in vitro.
- Neuroprotective Effects : Preliminary investigations suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological activities of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxybenzo[e]isoindolinone | Lacks phenylpropyl side chain | Antioxidant properties |
| 4-(2-Hydroxyethyl)-N,N-dimethylbenzamide | Similar hydroxyalkyl side chain | Anti-inflammatory effects |
| 5-(4-Hydroxyphenyl)-5-methylimidazolidine-2,4-dione | Contains a phenolic group | Neuroprotective activity |
The specific combination of structural elements in this compound contributes to its unique interactions within biological systems that may not be replicated by other compounds .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- In Vitro Studies : Experiments conducted on cell lines have shown that the compound significantly reduces oxidative stress markers compared to control groups.
- Animal Models : In vivo studies indicate potential neuroprotective effects in models of neurodegenerative diseases, suggesting a mechanism involving the modulation of inflammatory pathways.
- Mechanistic Insights : Recent research has proposed that the compound's antioxidant activity may involve the scavenging of free radicals and inhibition of pro-inflammatory cytokines .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves intramolecular amidoalkylation or anionic ring-enlargement reactions. Key parameters include stoichiometric ratios (e.g., benzylamine derivatives), temperature control (60–80°C), and catalyst selection (e.g., Lewis acids). Byproduct formation, such as isoindoline derivatives, can be minimized via gradient column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and substituent positions. Infrared (IR) spectroscopy confirms functional groups (e.g., hydroxyl, carbonyl). Single-crystal X-ray diffraction provides precise bond lengths (e.g., C–C = 1.48–1.52 Å) and dihedral angles (e.g., 61.91° between isoindoline and phenyl rings), critical for stereochemical validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow acute toxicity guidelines (Category 4 for oral/dermal/inhalation exposure). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. In case of skin contact, wash with soap/water immediately. Emergency procedures should reference standardized SDS protocols for similar isoindole derivatives .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) complement experimental data to predict stereochemical outcomes during synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and energy barriers for ring-enlargement reactions. Pairing computational predictions with experimental X-ray data (e.g., hydrogen bond distances: O–H⋯O = 2.85 Å) validates conformational stability and reaction pathways .
Q. What experimental design principles should guide biological activity studies, such as antioxidant or enzyme inhibition assays?
- Methodological Answer : Use randomized block designs with split-plot arrangements to account for variables like concentration gradients and incubation times. Include quadruplicate samples to reduce variance. For antioxidant assays, standardize protocols (e.g., DPPH radical scavenging) with positive controls (e.g., ascorbic acid) and quantify phenolic content via Folin-Ciocalteu reagent .
Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., IC₅₀ values) across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables, such as solvent polarity (e.g., DMSO vs. ethanol) or cell line specificity (e.g., HEK-293 vs. HepG2). Validate purity via HPLC (>98%) and control for batch-to-batch variability using NMR-assisted quality checks .
Q. What role do intermolecular interactions (e.g., hydrogen bonding) play in the compound’s physicochemical behavior?
- Methodological Answer : X-ray crystallography reveals that O–H⋯O hydrogen bonds (2.7–3.0 Å) facilitate dimerization, impacting solubility and melting points. Solubility studies in polar solvents (e.g., methanol) should correlate H-bonding propensity with partition coefficients (log P) .
Data Contradiction Analysis
Q. How should conflicting data on metabolic stability or toxicity profiles be addressed?
- Methodological Answer : Perform comparative studies using in vitro microsomal assays (e.g., human liver microsomes) and cross-validate with in silico ADMET predictions. Adjust experimental parameters (e.g., NADPH concentration) to mimic physiological conditions. Contradictions may arise from assay sensitivity thresholds or metabolite interference .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
